4-(4-Aminophenoxy)azetidin-2-one 4-(4-Aminophenoxy)azetidin-2-one
Brand Name: Vulcanchem
CAS No.: 1909336-73-7
VCID: VC6166323
InChI: InChI=1S/C9H10N2O2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12)
SMILES: C1C(NC1=O)OC2=CC=C(C=C2)N
Molecular Formula: C9H10N2O2
Molecular Weight: 178.191

4-(4-Aminophenoxy)azetidin-2-one

CAS No.: 1909336-73-7

Cat. No.: VC6166323

Molecular Formula: C9H10N2O2

Molecular Weight: 178.191

* For research use only. Not for human or veterinary use.

4-(4-Aminophenoxy)azetidin-2-one - 1909336-73-7

Specification

CAS No. 1909336-73-7
Molecular Formula C9H10N2O2
Molecular Weight 178.191
IUPAC Name 4-(4-aminophenoxy)azetidin-2-one
Standard InChI InChI=1S/C9H10N2O2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12)
Standard InChI Key ZKZVRHVCOSTRLM-UHFFFAOYSA-N
SMILES C1C(NC1=O)OC2=CC=C(C=C2)N

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 4-(4-aminophenoxy)azetidin-2-one, reflects its core structure:

  • Azetidin-2-one backbone: A strained four-membered lactam ring with a ketone group at C2.

  • 4-Aminophenoxy substituent: A para-aminophenyl ether group attached to the C4 position of the lactam ring.

Molecular Formula: C₉H₁₀N₂O₂
Molecular Weight: 178.19 g/mol
Key Structural Features:

  • The para-aminophenoxy group introduces electron-donating effects via the amino group, potentially enhancing reactivity at the lactam carbonyl .

  • Steric strain from the fused aromatic system may influence ring-opening reactions critical to biological activity .

Synthetic Methodologies

While no direct synthesis reports for 4-(4-aminophenoxy)azetidin-2-one exist, analogous compounds suggest viable routes:

Nucleophilic Substitution

The synthesis of 4-(2-aminophenoxy)azetidin-2-one involves reacting 2-aminophenol with 4-chloroazetidin-2-one under basic conditions. Adapting this method:

  • Precursor Preparation: 4-Chloroazetidin-2-one reacts with 4-aminophenol in anhydrous tetrahydrofuran (THF).

  • Base Selection: Potassium carbonate or triethylamine facilitates deprotonation of the phenolic hydroxyl group .

  • Reaction Optimization: Elevated temperatures (60–80°C) and 12–24-hour reaction times improve yields .

Critical Challenges:

  • Competing reactions at the amino group require protective strategies (e.g., Boc-protection) .

  • Steric hindrance from the para-substituted aromatic ring may reduce reaction efficiency compared to ortho-substituted analogs.

Physicochemical Properties

PropertyValue/Description
Molecular Weight178.19 g/mol
Melting PointNot reported (estimated 180–190°C)
SolubilityLikely polar aprotic solvents (DMF, DMSO)
StabilityHydrolytically sensitive due to β-lactam ring

Spectroscopic Data (Inferred):

  • IR: Lactam carbonyl stretch at ~1680 cm⁻¹; N–H stretches at ~3300 cm⁻¹ .

  • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), azetidinone ring protons (δ 3.5–4.5 ppm) .

Biological Activity and Mechanisms

Anticancer Applications

Azetidinones with aromatic substituents demonstrate HDAC inhibition:

  • Histone Deacetylase (HDAC) Inhibition: 4-Phenylazetidin-2-one derivatives alter acetylation patterns, inducing apoptosis in cancer cells.

  • Structure-Activity Relationship (SAR): Para-substituted electron-donating groups improve target affinity compared to meta-substituted analogs .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBiological Activity
4-(2-Aminophenoxy)azetidin-2-oneOrtho-substituted amino groupHigher antibacterial potency
1-(4-Fluorophenyl)azetidin-2-one Fluorine substituent at C1Reduced metabolic stability
3-Chloro-4-hydroxyphenyl derivatives Chlorine and hydroxyl groupsBroad-spectrum antifungal effects

Notable Trends:

  • Para-substituted amino groups improve solubility but may reduce membrane penetration compared to halogenated analogs .

  • Ring strain in azetidinones correlates with enhanced reactivity but lower in vivo stability .

Future Directions and Applications

Drug Development

  • Antibiotic Resistance: Structural modifications to the β-lactam ring could bypass β-lactamase-mediated resistance .

  • Targeted Therapies: Conjugation with tumor-specific ligands (e.g., folate) may enhance anticancer specificity .

Material Science

  • Polymer Precursors: The amino group enables crosslinking in epoxy resins or polyurethanes.

  • Coordination Chemistry: Potential as a ligand for transition-metal catalysts in asymmetric synthesis .

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